BenchChemオンラインストアへようこそ!

N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

Medicinal Chemistry PARP1 Inhibitor c-Met Kinase Inhibitor

N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (CAS 1500872-62-7), also known as N-isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide, is a heterocyclic compound with a molecular formula of C9H15N5O and a molecular weight of 209.25. It belongs to the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine class, a core scaffold extensively investigated in medicinal chemistry for developing potent kinase inhibitors, particularly against targets such as poly(ADP-ribose) polymerase 1 (PARP1) and the c-Met receptor tyrosine kinase.

Molecular Formula C9H15N5O
Molecular Weight 209.25 g/mol
Cat. No. B13185192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide
Molecular FormulaC9H15N5O
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=NN=C2N1CCNC2
InChIInChI=1S/C9H15N5O/c1-6(2)11-9(15)8-13-12-7-5-10-3-4-14(7)8/h6,10H,3-5H2,1-2H3,(H,11,15)
InChIKeyLEJWGOLUBPRRGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (CAS 1500872-62-7): A Definitive Guide for Procurement of a Tetrahydro-Triazolopyrazine Scaffold Building Block


N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (CAS 1500872-62-7), also known as N-isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide, is a heterocyclic compound with a molecular formula of C9H15N5O and a molecular weight of 209.25 . It belongs to the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine class, a core scaffold extensively investigated in medicinal chemistry for developing potent kinase inhibitors, particularly against targets such as poly(ADP-ribose) polymerase 1 (PARP1) and the c-Met receptor tyrosine kinase [1][2]. This compound is typically supplied as a research chemical with a purity of 95% .

Why Generic Substitution of N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is Unreliable Without Comparative Data


In-class compounds within the tetrahydro-triazolopyrazine family cannot be simply interchanged for this specific N-isopropyl carboxamide derivative, primarily because its unique substitution pattern dictates its physicochemical properties and, consequently, its suitability as a specific building block. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that even minor modifications to the amide substituent on the 3-carboxamide position can drastically alter a final compound's pharmacokinetic profile and target potency [1][2]. As detailed below, the lack of publicly available, quantitative, head-to-head comparative data for this specific compound against its closest analogs makes a risk-free substitution impossible without additional in-house validation.

Quantitative Differentiation Evidence for N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide: Analysis of Available Data


Critical Gap in Publicly Available Head-to-Head Comparative Data for Procurement Decisions

A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) reveals a critical evidence gap. No direct, quantitative head-to-head comparison data (such as IC50, Ki, or pharmacokinetic parameters) was found for N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide against its closest structural analogs, such as the N-methyl, N-tert-butyl, or unsubstituted carboxamide derivatives. While class-level research confirms that [1,2,4]triazolo[4,3-a]pyrazine derivatives can achieve PARP1 inhibitory activity with IC50 values as low as <4.1 nM for optimized leads, these data points are not for the target compound itself and cannot be used for direct comparison [1]. This absence of specific data makes it impossible to establish a quantified, verifiable differentiation for the compound against alternatives using the provided source restrictions.

Medicinal Chemistry PARP1 Inhibitor c-Met Kinase Inhibitor Scaffold Hopping

Validated Application Scenarios for Procuring N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide


Scaffold for Designing Novel PARP1 Inhibitors to Overcome Acquired Drug Resistance

The triazolo[4,3-a]pyrazine core is a validated scaffold for creating PARP1 inhibitors that maintain activity against resistant cancer cell lines. Procuring this specific N-isopropyl building block enables the synthesis of focused libraries to explore how an isopropyl substituent on the 3-carboxamide impacts the ability to overcome acquired resistance, a property demonstrated by class leads that achieved IC50 values below 1.9 nM in BRCA1-mutant MDA-MB-436 cells [1]. This scenario is directly supported by evidence that subtle structural changes on this scaffold can drastically alter resistance profiles [1].

Key Intermediate for Dual c-Met/VEGFR-2 Kinase Inhibitor Development

Research has confirmed that [1,2,4]triazolo[4,3-a]pyrazine derivatives are promising dual inhibitors of c-Met and VEGFR-2 kinases, with lead compounds showing nanomolar potency against c-Met (IC50 = 26.00 nM) [2]. The procurement of the target compound is justified for medicinal chemistry programs aiming to develop novel kinase inhibitors, where the N-isopropyl-3-carboxamide serves as a crucial intermediate. Its specific amide substituent is a key variable in published SAR studies that have yielded compounds with potent antiproliferative activity against A549, MCF-7, and HeLa cancer cell lines [2].

Chemical Biology Tool for Investigating c-Met Signaling Pathways

The defined structure of the compound makes it a suitable precursor for creating chemical probes to study c-Met receptor tyrosine kinase signaling. Published work demonstrates that related triazolo[4,3-a]pyrazine compounds can dose-dependently inhibit A549 cell growth in the G0/G1 phase, induce late apoptosis, and downregulate c-Met expression as verified by Western blot and fluorescence quantitative PCR [2]. Utilizing this N-isopropyl variant allows researchers to generate probes with potentially altered binding kinetics or selectivity profiles compared to previously characterized N-methyl or N-tert-butyl analogs.

Quote Request

Request a Quote for N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.